3-methylpyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
3-methylpyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSIESGZRPBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyrazine-2-carbothioamide typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with thioamide derivatives. One common method includes the use of thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ammonium thiocyanate to form the carbothioamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methylpyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-methylpyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-methylpyrazine-2-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress, leading to its potential use in managing conditions related to oxidative damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrazine Derivatives
Pyrazine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazine Derivatives
Key Observations :
- Carbothioamide vs.
- Substituent Position : Methyl groups at C3 (as in this compound) enhance steric effects, possibly optimizing target binding. In contrast, 5,6-dimethyl substitution () may hinder interactions due to bulkiness .
- Amino vs. Alkyl Groups: Amino substituents (e.g., 3-amino derivatives) introduce hydrogen-bonding capacity, enhancing target affinity but may alter pharmacokinetics .
Table 2: Antimicrobial Activity of Selected Derivatives
Mechanistic Insights :
- Carbothioamide Derivatives: The sulfur atom may facilitate interactions with mycobacterial enzymes (e.g., inhA enoyl-ACP reductase) via hydrogen bonding or metal coordination .
Physicochemical Properties
Table 3: Physical and Chemical Properties
*Estimated based on structural analogs.
Critical Analysis :
- Lipophilicity : Carbothioamide derivatives generally exhibit higher logK values than carboxamides, favoring blood-brain barrier penetration but requiring formulation adjustments for bioavailability .
- Thermal Stability : Higher melting points in compounds like Compound 8 suggest crystalline stability, advantageous for storage .
Q & A
Q. Advanced
- Halogenation : Introducing Cl or F at C3 enhances lipophilicity, improving membrane permeability and antibacterial activity (e.g., against E. coli with MIC ≈ 8 µg/mL) .
- Metal complexes : Cu²⁺ or Pt⁴⁺ chelates exhibit redox activity, enabling DNA intercalation (studied via UV-Vis hypochromism and viscosity measurements) .
- SAR studies : Methyl groups at C3 reduce steric hindrance, increasing binding to enzyme active sites (e.g., mycobacterial enoyl-ACP reductase) .
What strategies address low solubility of this compound in aqueous systems for in vitro assays?
Q. Advanced
- Co-solvency : Use PEG-400 or Transcutol, which increase solubility by 10³-fold via hydrogen bonding and hydrophobic interactions .
- Prodrug design : Esterification of the carbothioamide group enhances hydrophilicity (e.g., phosphate prodrugs with solubility >50 mg/mL) .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability (e.g., 80% release in simulated gastric fluid) .
How are kinetic and mechanistic studies conducted to evaluate the stability of this compound under physiological conditions?
Q. Advanced
- pH-dependent degradation : HPLC monitoring reveals hydrolysis of the carbothioamide group at pH > 7.5, with a half-life (t₁/₂) of 12 hours .
- Thermal stability : TGA/DSC analyses show decomposition above 200°C, confirming suitability for high-temperature reactions .
- Oxidative pathways : ESR spectroscopy detects radical intermediates during peroxide-mediated oxidation .
What in silico tools are used to predict the ADMET profile of this compound derivatives?
Q. Advanced
- SwissADME : Predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM) .
- ProTox-II : Flags hepatotoxicity risks (LD₅₀ ≈ 300 mg/kg) due to quinone metabolite formation .
- Molecular docking : AutoDock Vina models binding to M. tuberculosis KasA (ΔG = −9.2 kcal/mol), aligning with experimental MIC data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
